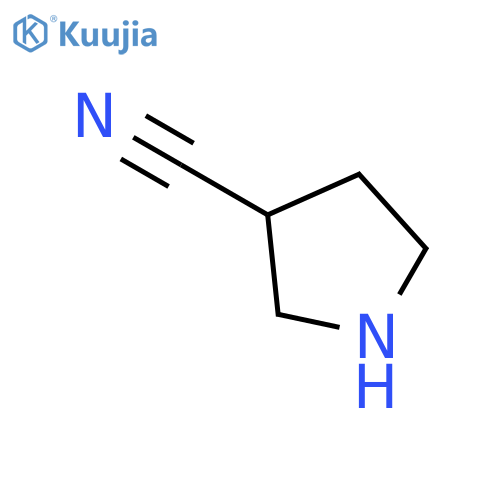

Cas no 10603-53-9 (Pyrrolidine-3-carbonitrile)

Pyrrolidine-3-carbonitrile 化学的及び物理的性質

名前と識別子

-

- Pyrrolidine-3-carbonitrile

- 3-Pyrrolidinecarbonitrile

- 3-Pyrrolidinecarbonitrile TFA

- (R,S)-3-cyanopyrrolidine

- (S)-pyrrolidine-3-carbonitrile TFA

- 3-​

- 3-carbonitrile pyrrolidine

- 3-Cyano-pyrrolidin

- 3-cyanopyrrolidine

- 3-Cyan-pyrrolidin

- carbonitrile

- Pyrrolidine-​

- pyrrolidine-3-carbonitrile HCl

- PYRROLIDINE-3-CARBONITRILE HYDROCHLORIDE

- CS-D0745

- BCP29648

- FT-0757992

- F1907-0845

- 10603-53-9

- P10379

- (RS)-pyrrolidine-3-carbonitrile

- SB10222

- AKOS006335676

- DATJETPTDKFEEF-UHFFFAOYSA-N

- EN300-188562

- MFCD06658510

- Pyrrolidine-3-carbonitrile;Piperidine-3-carbonitrile

- (R)-3-cyano-pyrrolidine

- DB-008679

-

- MDL: MFCD06658510

- インチ: InChI=1S/C5H8N2/c6-3-5-1-2-7-4-5/h5,7H,1-2,4H2

- InChIKey: DATJETPTDKFEEF-UHFFFAOYSA-N

- SMILES: C1CNCC1C#N

計算された属性

- 精确分子量: 96.06870

- 同位素质量: 96.068748264g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 2

- 重原子数量: 7

- 回転可能化学結合数: 0

- 複雑さ: 99.9

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.8Ų

- XLogP3: -0.3

じっけんとくせい

- Boiling Point: 208.9℃ at 760 mmHg

- PSA: 35.82000

- LogP: 0.44828

Pyrrolidine-3-carbonitrile Security Information

Pyrrolidine-3-carbonitrile 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Pyrrolidine-3-carbonitrile Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| abcr | AB490795-100 mg |

Pyrrolidine-3-carbonitrile; . |

10603-53-9 | 100MG |

€178.00 | 2023-04-20 | ||

| abcr | AB490795-5 g |

Pyrrolidine-3-carbonitrile; . |

10603-53-9 | 5g |

€1,053.50 | 2023-04-20 | ||

| eNovation Chemicals LLC | Y1122665-500mg |

Pyrrolidine-3-carbonitrile |

10603-53-9 | 95% | 500mg |

$170 | 2024-07-28 | |

| TRC | P999625-50mg |

Pyrrolidine-3-carbonitrile |

10603-53-9 | 50mg |

$ 70.00 | 2022-06-03 | ||

| abcr | AB490795-250 mg |

Pyrrolidine-3-carbonitrile; . |

10603-53-9 | 250MG |

€246.00 | 2023-04-20 | ||

| abcr | AB490795-1 g |

Pyrrolidine-3-carbonitrile; . |

10603-53-9 | 1g |

€365.00 | 2023-04-20 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0042-500mg |

Pyrrolidine-3-carbonitrile |

10603-53-9 | 97% | 500mg |

1161.82CNY | 2021-05-08 | |

| Chemenu | CM128531-250mg |

pyrrolidine-3-carbonitrile |

10603-53-9 | 95%+ | 250mg |

$*** | 2023-04-03 | |

| Chemenu | CM128531-25g |

pyrrolidine-3-carbonitrile |

10603-53-9 | 95%+ | 25g |

$*** | 2023-04-03 | |

| Life Chemicals | F1907-0845-5g |

pyrrolidine-3-carbonitrile |

10603-53-9 | 95%+ | 5g |

$1068.0 | 2023-09-07 |

Pyrrolidine-3-carbonitrile 関連文献

-

Sivakalai Mayakrishnan,Devarajan Kathirvelan,Yuvaraj Arun,Krishnan Saranraj,Chandrasekaran Balachandran,Shin Aoki,Pannerselvam Yuvaraj,Narayanan Uma Maheswarai New J. Chem. 2022 46 10089

Pyrrolidine-3-carbonitrileに関する追加情報

Comprehensive Overview of Pyrrolidine-3-carbonitrile (CAS No. 10603-53-9): Properties, Applications, and Industry Insights

Pyrrolidine-3-carbonitrile (CAS No. 10603-53-9) is a versatile heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This nitrile-substituted pyrrolidine derivative is characterized by its unique molecular structure, combining a five-membered nitrogen-containing ring with a cyano functional group. The compound's molecular formula C5H8N2 and molecular weight 96.13 g/mol make it an important building block in organic synthesis. Recent studies highlight its potential as a precursor for various bioactive molecules, particularly in the development of central nervous system (CNS) targeting drugs and enzyme inhibitors.

The growing interest in Pyrrolidine-3-carbonitrile derivatives stems from their remarkable pharmacological profiles. Researchers have identified this scaffold as particularly valuable for designing neuromodulators and receptor ligands, with several derivatives showing promise in preclinical studies for neurological disorders. The compound's structural flexibility allows for diverse modifications, enabling medicinal chemists to fine-tune properties like blood-brain barrier permeability and target selectivity. These characteristics answer the frequently searched question: "Why are pyrrolidine derivatives important in drug discovery?"

From a synthetic chemistry perspective, CAS 10603-53-9 serves as a crucial intermediate in multicomponent reactions. Its nitrile group reactivity facilitates various transformations, including reduction to primary amines, hydrolysis to carboxylic acids, or cyclization to form heterocyclic systems. This versatility addresses another common query in organic chemistry forums: "How can nitrile-containing compounds be utilized in complex synthesis?" Recent publications demonstrate innovative applications in click chemistry and metal-catalyzed coupling reactions, positioning this compound as a valuable tool for modern synthetic methodologies.

The physicochemical properties of Pyrrolidine-3-carbonitrile contribute significantly to its utility. With a boiling point of approximately 210-215°C and moderate water solubility, it offers practical handling characteristics for laboratory applications. Its logP value around 0.5 suggests balanced lipophilicity, making it particularly interesting for drug design where optimal ADME (Absorption, Distribution, Metabolism, Excretion) properties are crucial. These parameters directly respond to the frequently searched terms "pyrrolidine solubility" and "nitrile compound properties" in scientific databases.

In the context of green chemistry advancements, researchers are exploring more sustainable routes to synthesize Pyrrolidine-3-carbonitrile and its derivatives. Recent patents highlight catalytic methods that reduce byproduct formation and improve atom economy. This aligns with the pharmaceutical industry's growing emphasis on process intensification and environmentally friendly synthesis, topics that consistently rank high in chemical literature searches. The development of continuous flow processes for such heterocyclic compounds represents an active area of investigation.

Quality control aspects of CAS 10603-53-9 involve rigorous analytical characterization. Standard analytical methods include HPLC purity assessment, mass spectrometric confirmation, and NMR structural verification. The compound typically appears as a colorless to pale yellow liquid at room temperature, with specifications often requiring ≥95% purity for research applications. These quality parameters address common purchaser concerns about "how to verify pyrrolidine derivative purity" and "what specifications to look for in research chemicals."

Emerging applications of Pyrrolidine-3-carbonitrile extend beyond traditional medicinal chemistry. Materials science researchers are investigating its potential as a monomer for functional polymers, particularly those requiring nitrogen-rich backbones. Additionally, its derivatives show promise in catalysis as ligands for transition metal complexes. These expanding applications respond to the increasing search volume for "nitrile-containing materials" and "heterocyclic compounds in material science" across academic databases.

Safety considerations for handling Pyrrolidine-3-carbonitrile follow standard laboratory protocols for nitrile compounds. While not classified as highly hazardous, proper personal protective equipment (PPE) including gloves and eye protection is recommended. Storage typically requires cool, dry conditions under inert atmosphere to maintain stability. These handling guidelines correlate with frequently asked questions about "safe handling of nitrile compounds" in laboratory safety forums.

The commercial availability of Pyrrolidine-3-carbonitrile has increased significantly in recent years, reflecting growing demand from the research community. Suppliers typically offer quantities ranging from gram-scale for laboratory use to kilogram quantities for process development. Pricing trends show moderate stability, with fluctuations tied to raw material availability and production scale. This market information addresses common procurement-related searches such as "where to buy pyrrolidine-3-carbonitrile" and "pricing trends for research chemicals."

Future research directions for CAS 10603-53-9 and its derivatives appear promising. Current patent analysis reveals growing interest in stereoselective synthesis of chiral pyrrolidine derivatives and their application in asymmetric catalysis. The compound's potential in bioconjugation chemistry and proteolysis targeting chimeras (PROTACs) represents another exciting frontier. These developments align with trending research topics in medicinal chemistry and answer the question "what's new in heterocyclic chemistry research?" that frequently appears in scientific search queries.

10603-53-9 (Pyrrolidine-3-carbonitrile) Related Products

- 721913-26-4(2-((5-Chloro-2-methoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate)

- 2031258-98-5(8-oxa-11-azatricyclo4.3.3.0,1,6dodecane hydrochloride)

- 4156-70-1(3,4,5-trimethoxybenzenecarboximidamide)

- 1177278-07-7(N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-7-methyl-1,3-benzothiazol-2-amine)

- 1478084-56-8(Cyclopropane, 1-(2-butoxyethyl)-1-(chloromethyl)-)

- 776280-24-1(3-(6-bromopyridin-2-yl)propan-1-amine)

- 2648935-85-5((2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyl-2-phenylpropanamidopropanoic acid)

- 1936593-49-5(1-(6-methylpyridin-2-yl)methylcyclopropane-1-carbaldehyde)

- 1871000-15-5(tert-Butyl 4-hydroxy-3-methyl-4-(trifluoromethyl)piperidine-1-carboxylate)

- 1968000-75-0(Quinoline, 4-chloro-5,8-difluoro-6-methyl-3-nitro-)